molecular formula C9H13N B1214298 N-Ethyl-N-methylaniline CAS No. 613-97-8

N-Ethyl-N-methylaniline

Cat. No.: B1214298
CAS No.: 613-97-8
M. Wt: 135.21 g/mol
InChI Key: PPHQUIPUBYPZLD-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylaniline is an organic compound with the chemical formula C9H13N. It is a secondary amine where the nitrogen atom is bonded to both an ethyl group and a methyl group, along with a phenyl ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-N-methylaniline can be synthesized through several methods. One common method involves the alkylation of aniline. The process typically includes the following steps:

    N-Methylation of Aniline: Aniline is first methylated using methanol in the presence of a catalyst such as cyclometalated ruthenium complexes.

    N-Ethylation of N-Methylaniline: The resulting N-methylaniline is then ethylated using ethyl halides under basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-Ethyl-N-methylaniline has diverse applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

    Biology: It serves as a reagent in biochemical assays and studies involving amine functional groups.

    Medicine: It is explored for its potential in drug development due to its structural similarity to bioactive compounds.

    Industry: It is utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Comparison with Similar Compounds

    N-Methylaniline: Similar structure but lacks the ethyl group.

    N,N-Dimethylaniline: Contains two methyl groups instead of one ethyl and one methyl group.

    N-Ethylaniline: Contains an ethyl group but lacks the methyl group.

Uniqueness: N-Ethyl-N-methylaniline is unique due to the presence of both an ethyl and a methyl group attached to the nitrogen atom. This dual substitution imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

N-ethyl-N-methylaniline
Source PubChem
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InChI

InChI=1S/C9H13N/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHQUIPUBYPZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060628
Record name Benzenamine, N-ethyl-N-methyl-
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Molecular Weight

135.21 g/mol
Source PubChem
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CAS No.

613-97-8
Record name N-Ethyl-N-methylaniline
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Record name N-Ethyl-N-methylaniline
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Record name N-ETHYL-N-METHYLANILINE
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Record name Benzenamine, N-ethyl-N-methyl-
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Record name N-ethyl-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary metabolic pathways of N-Ethyl-N-methylaniline in rabbit liver microsomes?

A1: In rabbit liver microsomes, this compound is primarily metabolized through N-oxidation and N-demethylation. N-deethylation and di-dealkylation occur to a lesser extent. [] Research indicates that N-oxidation and N-dealkylation are distinct metabolic routes, with N-dealkylation, but not N-oxidation, being enhanced by the presence of NADH. []

Q2: Which enzyme systems are involved in the metabolism of this compound?

A2: Evidence suggests that this compound's alpha-C-oxidation is mediated by a cytochrome P-450-dependent pathway. In contrast, N-oxidation appears to be primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system. [, ]

Q3: Is there species variability in the N-oxygenation of this compound?

A3: Yes, significant species differences exist in the stereoselectivity of N-oxygenation. Studies show that while all tested species exhibited preferential N-oxygenation of the (-)-S-enantiomer, the degree of selectivity varied. []

Q4: Can this compound act as an inducer or inhibitor of drug-metabolizing enzymes?

A4: While not directly addressed in the provided research, the involvement of cytochrome P450 and FMO in this compound metabolism raises the possibility of interactions with other compounds metabolized by these enzymes. Further research is needed to explore this potential.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C9H13N and a molecular weight of 135.21 g/mol.

Q6: What analytical techniques are used to identify and quantify this compound and its metabolites?

A6: Gas-liquid chromatography (GLC) is a primary method for the determination of this compound and its metabolites. [] Mass spectrometry, including electron impact and chemical ionization techniques, is valuable for identifying N-oxidation products. []

Q7: How do substituents on the aromatic ring influence the metabolism of this compound?

A7: Studies on 4-substituted this compound derivatives show that the pKa of the compound, but not the log P value, appears to influence the apparent Km for both alpha-C- and N-oxidation. []

Q8: What insights do computational chemistry studies offer on the conformation of this compound and its derivatives?

A8: Combined molecular mechanics and ab initio calculations of 13C and 15N NMR chemical shifts have provided insights into the conformational preferences of this compound and its derivatives. Notably, this compound exhibits conformational mobility with two rapidly interconverting conformers. []

Q9: How does the structure of this compound relate to its reactivity in nitrosative dealkylation reactions?

A9: Studies using this compound as a model substrate reveal that the regioselectivity of nitrosative dealkylation is influenced by the acidity of the reaction mixture. Mechanistic investigations suggest an electron transfer-proton transfer mechanism is involved in these reactions. []

Q10: What information is available regarding the stability and formulation of this compound?

A10: While specific stability data on this compound is limited in the provided research, its use in a study on the thermal degradation of model epoxy resin compounds suggests potential for thermal instability. [] Formulation strategies to improve stability and other properties would require further investigation.

Q11: What safety precautions should be taken when handling this compound?

A11: While the provided research focuses on metabolic pathways and chemical properties, it's crucial to handle all chemicals with appropriate safety measures. Consult the safety data sheet (SDS) for specific handling and storage instructions.

Q12: Is there information available on the environmental impact and degradation of this compound?

A12: The research papers provided do not offer insights into the environmental impact of this compound. Assessing its potential for biodegradation and ecotoxicological effects would be crucial for a comprehensive environmental evaluation.

Q13: What are potential future research directions for this compound?

A13: Future research could explore:

  • Investigation of potential applications: Exploring its potential as a building block for other chemicals or its role in material science applications like those hinted at in the epoxy resin studies [] could be of interest.

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